molecular formula C8H6ClNOS B3428956 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole CAS No. 70996-67-7

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole

Cat. No. B3428956
CAS RN: 70996-67-7
M. Wt: 199.66 g/mol
InChI Key: FQMXKWAXICHJLN-UHFFFAOYSA-N
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Description

Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring are known for their applications in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .


Synthesis Analysis

The synthesis of thiophene derivatives often involves cross-coupling reactions such as the Negishi or Suzuki reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of thiophene derivatives .


Molecular Structure Analysis

Thiophene derivatives typically have a planar structure due to the conjugation of π-electrons across the ring . The presence of a sulfur atom in the ring contributes to the high electron density of these compounds .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, protodeboronation of pinacol boronic esters has been used as a method for the hydromethylation of alkenes .

Scientific Research Applications

Synthetic Chemistry Applications

  • Reactive Scaffold for Synthesis : The compound 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole serves as an effective reactive scaffold for synthetic elaboration. It can be used to prepare various 2-substituted oxazoles, demonstrating its versatility in organic synthesis (Patil & Luzzio, 2016).

  • Electrochemical Applications : Electrochemical polymerization of derivatives of thiophen-2-yl-oxazol-5(4H)-one has been explored for supercapacitor applications. This highlights the compound's potential in the development of electrode materials for energy storage devices (Hür et al., 2016).

Materials Science and Sensing

  • Supercapacitor Applications : The electrochemical characterization of novel monomers derived from thiophen-2-yl-oxazole for supercapacitor applications has shown promising results. These materials exhibit capacitive performance and cycling stability, demonstrating their potential in energy storage technologies (Hür et al., 2016).

  • Chemosensors for Metal Ions : Compounds derived from 5-(thiophen-2-yl)oxazole have been utilized as chemosensors for detecting metal ions, such as Ga3+. This application is significant in environmental monitoring and chemical sensing, indicating the compound's relevance in analytical chemistry (Liu et al., 2022).

Advanced Synthesis Techniques

  • Regioselective Halogenation : Research has developed methods for the regioselective C-4 bromination of oxazoles, which is crucial for further synthetic modifications and applications in drug development and materials science (Li et al., 2011).

  • Synthesis of Extended Oxazoles : The compound's derivatives have been used in the synthesis of extended oxazole compounds, demonstrating the broad utility of this scaffold in creating complex organic molecules for various applications (Patil & Luzzio, 2016).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary depending on their specific structure. It’s important to consult the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Thiophene derivatives are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . Their unique properties make them promising candidates for a variety of applications.

properties

IUPAC Name

2-(chloromethyl)-5-thiophen-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMXKWAXICHJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287838
Record name 2-(Chloromethyl)-5-(2-thienyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole

CAS RN

70996-67-7
Record name 2-(Chloromethyl)-5-(2-thienyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70996-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(2-thienyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole
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2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole
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2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole
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2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole
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2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole

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